(2-Ethoxy-4-(trifluoromethoxy)phenyl)boronic acid
Overview
Description
(2-Ethoxy-4-(trifluoromethoxy)phenyl)boronic acid is a chemical compound with the molecular formula C9H10BF3O4 . It is a derivative of phenylboronic acid where the phenyl group is substituted with an ethoxy group at the 2nd position and a trifluoromethoxy group at the 4th position .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl ring with an ethoxy group (-OCH2CH3) at the 2nd position and a trifluoromethoxy group (-OCF3) at the 4th position. The phenyl ring is also bonded to a boronic acid group (-B(OH)2) .Chemical Reactions Analysis
Boronic acids, including this compound, are commonly used as reactants in Suzuki-Miyaura cross-coupling reactions . They can also be involved in the synthesis of biologically active molecules .Physical and Chemical Properties Analysis
This compound has a molecular weight of 249.98 . The physical form of this compound is not explicitly mentioned in the available resources.Scientific Research Applications
Organic Optoelectronics and OLED Devices
Boron-containing compounds, such as (2-Ethoxy-4-(trifluoromethoxy)phenyl)boronic acid, are integral in the rapid development of organic optoelectronics. These compounds have shown promise in the design and development of new conjugated systems. Specifically, BODIPY-based materials (a class of boron-containing compounds) have been utilized in applications ranging from sensors to organic photovoltaics. They are being explored for their potential in organic light-emitting diodes (OLEDs) as active materials, especially as ‘metal-free’ infrared emitters. This advancement is critical for the future development of OLED technology and optoelectronic devices (Squeo & Pasini, 2020).
Seawater Desalination
The rise in seawater desalination applications using membrane technology has highlighted the importance of boron-containing compounds in water treatment. Boron exists predominantly as boric acid in seawater, and boronic acid derivatives play a crucial role in the removal of boron during the reverse osmosis process. Understanding the relationship between boric acid speciation and its removal by nanofiltration (NF)/reverse osmosis (RO) membranes is pivotal for process optimization in seawater desalination, indicating a significant research avenue for boronic acid derivatives (Tu, Nghiem, & Chivas, 2010).
Electrochemical Biosensors
Compounds like ferroceneboronic acid (FcBA) and its derivatives, which include boronic acid moieties, have been instrumental in developing electrochemical biosensors. These biosensors can detect various biologically relevant molecules like sugars, glycated hemoglobin (HbA1c), and fluoride ions. The ability of boronic acid derivatives to form cyclic boronate ester bonds with sugars enables the electrochemical determination of these molecules, paving the way for non-enzymatic glucose sensors and other diagnostic tools (Wang et al., 2014).
Drug Discovery and Medicinal Chemistry
Boronic acids have seen an increase in their incorporation into medicinal chemistry endeavors due to their desirable properties, such as enhancing drug potency or improving pharmacokinetic profiles. The past few years have witnessed the approval of several boronic acid drugs and the initiation of many clinical trials. The unique properties of boronic acids, including this compound, offer a promising platform for future drug discovery and development endeavors (Plescia & Moitessier, 2020).
Mechanism of Action
Target of Action
Boronic acids, in general, are known to be involved in suzuki-miyaura cross-coupling reactions .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, a key step in Suzuki-Miyaura cross-coupling reactions . In this process, the boronic acid transfers its organic group to a metal catalyst, typically palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is the primary biochemical pathway affected by this compound . This reaction is a method for forming carbon-carbon bonds and is widely used in organic chemistry .
Pharmacokinetics
It’s worth noting that the compound’s physical form is solid, and it has a molecular weight of 24998 .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of various biologically active molecules.
Biochemical Analysis
Biochemical Properties
(2-Ethoxy-4-(trifluoromethoxy)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction . This reaction is widely used for the formation of carbon-carbon bonds, which is essential in the synthesis of complex organic molecules. The compound interacts with palladium catalysts during the transmetalation step of the Suzuki-Miyaura coupling, facilitating the transfer of organic groups from boron to palladium . Additionally, this compound can be used in the synthesis of lactate dehydrogenase inhibitors, which are important for cancer cell proliferation studies .
Cellular Effects
The effects of this compound on various cell types and cellular processes are not extensively documented. For instance, lactate dehydrogenase inhibitors synthesized using this compound can affect cancer cell metabolism by inhibiting the conversion of pyruvate to lactate, thereby disrupting the energy production in cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a boron reagent in the Suzuki-Miyaura coupling reaction . During this reaction, the compound undergoes transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds . This process is crucial for the synthesis of complex organic molecules, including pharmaceuticals and biologically active compounds. The compound’s ability to form stable complexes with palladium catalysts is key to its effectiveness in these reactions .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important considerations for its use in biochemical research. The compound is generally stable under standard laboratory conditions, but its long-term effects on cellular function have not been extensively studied . In in vitro and in vivo studies, the compound’s stability and potential degradation products should be monitored to ensure accurate and reliable results .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been well-documented. It is essential to consider potential threshold effects and toxic or adverse effects at high doses when using this compound in animal studies . Careful dosage optimization is necessary to minimize any potential adverse effects and to ensure the compound’s efficacy in biochemical research .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. The compound’s role in the synthesis of biologically active molecules suggests that it may influence metabolic flux and metabolite levels in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not extensively studied. Boronic acids are known to interact with transporters and binding proteins that facilitate their localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms of this compound is crucial for its effective use in biochemical research .
Subcellular Localization
Boronic acids can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications .
Properties
IUPAC Name |
[2-ethoxy-4-(trifluoromethoxy)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BF3O4/c1-2-16-8-5-6(17-9(11,12)13)3-4-7(8)10(14)15/h3-5,14-15H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNPPAHNTNNTRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC(F)(F)F)OCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BF3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901207884 | |
Record name | Boronic acid, B-[2-ethoxy-4-(trifluoromethoxy)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901207884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1704064-18-5 | |
Record name | Boronic acid, B-[2-ethoxy-4-(trifluoromethoxy)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704064-18-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[2-ethoxy-4-(trifluoromethoxy)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901207884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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